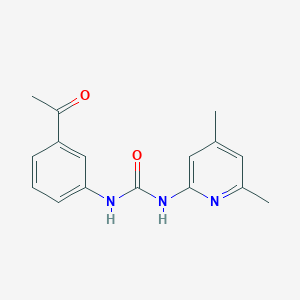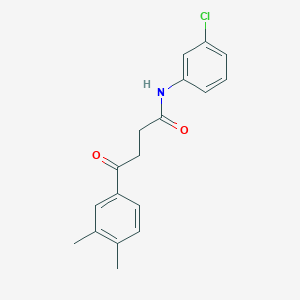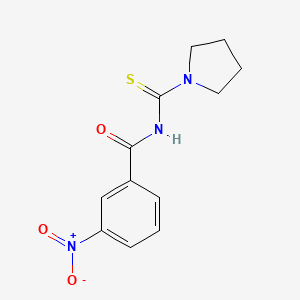![molecular formula C12H14F3NO2S B5700007 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine, also known as TFMSPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases and phosphatases, and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine inhibits enzymes by binding to the active site of the enzyme and preventing its activity. It has been shown to bind to the ATP-binding site of protein kinases and the catalytic site of phosphatases. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been shown to be a competitive inhibitor of protein kinases and a non-competitive inhibitor of phosphatases.
Biochemical and Physiological Effects:
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of protein kinases such as PKC and MAPK. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of GSK3. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been shown to have anti-inflammatory effects by inhibiting the activity of MAPK. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has also been shown to have neuroprotective effects by inhibiting the activity of PP1 and PP2A.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has several advantages for lab experiments. It is a potent inhibitor of several enzymes and can be used at low concentrations. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine is also stable and can be stored for long periods of time. However, 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has some limitations for lab experiments. It is a non-specific inhibitor and can inhibit multiple enzymes. 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine can also have off-target effects and can inhibit enzymes that are not its primary target.
Zukünftige Richtungen
There are several future directions for the use of 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine in scientific research. One direction is to investigate the role of 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine in the regulation of other cellular processes such as autophagy and DNA repair. Another direction is to develop more specific inhibitors of protein kinases and phosphatases using 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine as a lead compound. Finally, 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine can be used in the development of new therapies for cancer and neurodegenerative diseases.
Synthesemethoden
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine can be synthesized using a multi-step process starting from piperidine. The first step involves the protection of the amino group of piperidine using tert-butyloxycarbonyl (BOC) to give BOC-piperidine. The second step involves the introduction of a sulfonyl group to the phenyl ring using trifluoromethanesulfonic anhydride (Tf2O) to give BOC-protected 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine. The final step involves the removal of the BOC group using trifluoroacetic acid (TFA) to give 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine.
Wissenschaftliche Forschungsanwendungen
1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been widely used in scientific research as a potent inhibitor of several enzymes. It has been shown to inhibit protein kinases such as protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and glycogen synthase kinase 3 (GSK3). 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has also been shown to inhibit phosphatases such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). 1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine has been used in various studies to investigate the role of these enzymes in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
1-[2-(trifluoromethylsulfonyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)19(17,18)11-7-3-2-6-10(11)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVMMNAYGOPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethylsulfonyl)phenyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)

![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)

![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)